molecular formula C10H6FNO3 B6615177 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid CAS No. 1065102-57-9

2-(2-Fluorophenyl)-4-oxazolecarboxylic acid

Cat. No.: B6615177
CAS No.: 1065102-57-9
M. Wt: 207.16 g/mol
InChI Key: KPYIFMJBKVWSPF-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-4-oxazolecarboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a fluorophenyl group and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the fluorophenyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-fluorobenzoyl chloride with glycine in the presence of a base can yield the desired oxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(2-Fluorophenyl)-4-oxazolecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These properties make the compound effective in modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

  • 2-Phenyl-4-oxazolecarboxylic acid
  • 2-(4-Fluorophenyl)-4-oxazolecarboxylic acid
  • 2-(2-Chlorophenyl)-4-oxazolecarboxylic acid

Comparison: Compared to similar compounds, 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

2-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYIFMJBKVWSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CO2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101261414
Record name 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065102-57-9
Record name 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065102-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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